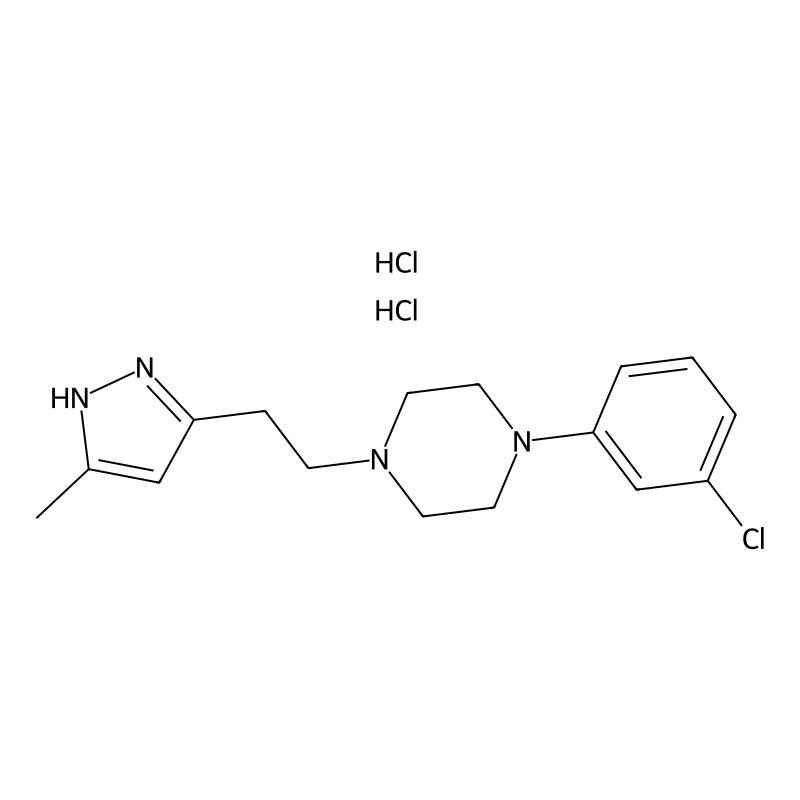

Mepiprazole dihydrochloride

Content Navigation

Researchers requiring specific 5-HT2A/α1 antagonist profiling face confounding mCPP metabolite effects when using trazodone or etoperidone. Mepiprazole dihydrochloride (CAS 20344-15-4) solves this with minimal conversion to the anxiogenic mCPP metabolite, enabling isolation of parent receptor antagonism.

- IC50 0.9 µM for hypothalamic 5-HT reuptake in synaptosome assays; ideal reference standard.

- Dihydrochloride salt ensures >10 mg/mL solubility for consistent in vivo dosing.

- Validated for deuterated internal standard synthesis (Mepiprazole-d8) for LC-MS/MS toxicology workflows.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

Mepiprazole dihydrochloride is a specialized phenylpiperazine derivative and a well-characterized serotonin antagonist and reuptake inhibitor (SARI). Functioning primarily as a 5-HT2A and alpha-1 adrenergic receptor antagonist, it serves as a critical reference material in neuropharmacological and receptor binding assays [1]. For procurement and laboratory application, the dihydrochloride salt form is strictly prioritized over the free base due to its enhanced aqueous solubility. This physicochemical advantage ensures consistent stock solution preparation, prevents precipitation in physiological buffers, and guarantees reproducible bioavailability in both in vitro synaptosome models and in vivo behavioral assays [2].

Research Fit

References

- [1] Fong MH, Garattini S, Caccia S. 1-m-Chlorophenylpiperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole. J Pharm Pharmacol. 1982 Oct;34(10):674-5.

- [2] Placheta P, Singer E, Kriwanek W, Hertting G. Mepiprazole, a new psychotropic drug: effects on uptake and retention of monoamines in rat brain synaptosomes. Psychopharmacology (Berl). 1976 Aug 17;48(3):295-301.

Substituting mepiprazole with more common phenylpiperazines like trazodone or etoperidone fundamentally alters experimental outcomes due to divergent metabolic profiles and off-target receptor affinities[1]. While these compounds share a structural core, their rate and extent of N-dealkylation to the active metabolite 1-(3-chlorophenyl)piperazine (mCPP) vary drastically. mCPP is a potent 5-HT2C agonist that induces anxiety-like behaviors and neuroendocrine disruptions, which severely confound primary assay results [2]. Using trazodone as a generic substitute introduces significantly higher mCPP-mediated off-target effects, making mepiprazole the required selection when a researcher must isolate the parent compound's specific 5-HT2A/alpha-1 antagonism without severe mCPP interference [1].

Substitution Risk

References

- [1] Fong MH, Garattini S, Caccia S. 1-m-Chlorophenylpiperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole. J Pharm Pharmacol. 1982 Oct;34(10):674-5.

- [2] Caccia S, et al. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Taylor & Francis, 2002.

Minimized mCPP Metabolite Formation

In comparative pharmacokinetic studies of phenylpiperazine derivatives, mepiprazole demonstrates a significantly lower propensity to metabolize into the active, anxiety-inducing byproduct mCPP [1]. Following equimolar oral administration in rodent models, the plasma area under the curve (AUC) for mCPP follows a strict hierarchy: etoperidone > trazodone > mepiprazole, with an approximate ratio of 6:2:1 [1]. Consequently, mepiprazole yields less than half the mCPP burden of trazodone and one-sixth that of etoperidone.

| Evidence Dimension | Plasma AUC of active metabolite mCPP |

| Target Compound Data | Lowest mCPP generation (Ratio 1) |

| Comparator Or Baseline | Trazodone (Ratio 2) and Etoperidone (Ratio 6) |

| Quantified Difference | 50% lower mCPP AUC than trazodone; 83% lower than etoperidone |

| Conditions | Equimolar oral dosing in in vivo pharmacokinetic models |

Selecting mepiprazole minimizes confounding anxiogenic and neuroendocrine artifacts caused by mCPP, ensuring cleaner data in behavioral and receptor-specific assays.

Hypothalamic Serotonin Reuptake Inhibition

Mepiprazole exhibits selective regional potency in inhibiting monoamine uptake. In isolated rat brain synaptosomes, mepiprazole demonstrates its strongest inhibitory action on hypothalamic serotonin (5-HT) uptake with an IC50 of 0.9 µM [1]. In this specific assay, it is nearly equipotent with the benchmark tricyclic antidepressant desipramine [1]. However, its overall monoamine uptake inhibition remains relatively weak compared to its potent receptor antagonism, defining its specific pharmacological niche.

| Evidence Dimension | Hypothalamic 5-HT uptake inhibition (IC50) |

| Target Compound Data | IC50 = 0.9 µM |

| Comparator Or Baseline | Desipramine (Equipotent in this specific regional assay) |

| Quantified Difference | Equipotent to desipramine for hypothalamic 5-HT, but with divergent receptor antagonism |

| Conditions | In vitro rat brain synaptosomes (hypothalamus) |

Provides a precise quantitative baseline for researchers selecting mepiprazole for synaptosomal reuptake assays requiring specific hypothalamic 5-HT targeting.

Dihydrochloride Salt Aqueous Compatibility

The free base forms of phenylpiperazines are notoriously lipophilic and water-insoluble, often requiring harsh organic solvents (e.g., DMSO or ethanol) that can cause cellular toxicity or precipitate upon dilution in aqueous buffers [1]. The dihydrochloride salt of mepiprazole overcomes this limitation, providing rapid and complete dissolution in standard physiological salines and aqueous assay buffers. This ensures stable, homogeneous stock solutions and prevents the erratic dosing variability associated with suspensions of the free base [1].

| Evidence Dimension | Aqueous processability and stock solution stability |

| Target Compound Data | Readily soluble in water/aqueous buffers |

| Comparator Or Baseline | Mepiprazole free base (Water-insoluble) |

| Quantified Difference | Transition from insoluble suspension to complete aqueous dissolution |

| Conditions | Standard laboratory formulation in physiological saline or buffer |

Procurement of the dihydrochloride salt is essential for reproducible in vitro screening and avoiding solvent-induced artifacts in cell-based assays.

Evidence Figures

Low-Interference 5-HT2A/Alpha-1 Antagonism

Due to its significantly reduced conversion to the confounding mCPP metabolite compared to trazodone and etoperidone, mepiprazole dihydrochloride is the optimal phenylpiperazine for isolating 5-HT2A and alpha-1 adrenergic receptor antagonism in vivo [1]. It is highly suited for behavioral models where mCPP-induced anxiety or neuroendocrine changes would otherwise mask the parent compound's true pharmacological effects.

Synaptosomal Neurotransmitter Uptake Profiling

With a quantified IC50 of 0.9 µM for hypothalamic 5-HT reuptake, mepiprazole dihydrochloride serves as a reliable reference standard in ex vivo synaptosome assays [2]. Its high aqueous solubility ensures uniform tissue exposure, making it ideal for comparative mapping of regional monoamine uptake differences across the cerebral cortex, corpus striatum, and hypothalamus.

Stable Isotope-Labeled Standard Precursor

The well-defined metabolic pathway and stable dihydrochloride salt form make mepiprazole an excellent candidate for synthesizing deuterated reference standards (e.g., Mepiprazole-d8 Dihydrochloride) [3]. These standards are critical for LC-MS/MS analytical workflows in forensic and clinical toxicology to differentiate therapeutic phenylpiperazine use from illicit piperazine designer drug consumption.

Application Fit

References

- [1] Fong MH, Garattini S, Caccia S. 1-m-Chlorophenylpiperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole. J Pharm Pharmacol. 1982 Oct;34(10):674-5.

- [2] Placheta P, Singer E, Kriwanek W, Hertting G. Mepiprazole, a new psychotropic drug: effects on uptake and retention of monoamines in rat brain synaptosomes. Psychopharmacology (Berl). 1976 Aug 17;48(3):295-301.

- [3] Caccia S, et al. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Taylor & Francis, 2002.

UNII

Related CAS

Wikipedia

Explore Compound Types